molecular formula C8H7ClFNO B14809671 4-Chloro-3-cyclopropoxy-5-fluoropyridine

4-Chloro-3-cyclopropoxy-5-fluoropyridine

Cat. No.: B14809671
M. Wt: 187.60 g/mol
InChI Key: BVDYEBYIBBVZAO-UHFFFAOYSA-N
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Description

4-Chloro-3-cyclopropoxy-5-fluoropyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine (position 4), cyclopropoxy (position 3), and fluorine (position 5). This substitution pattern is strategically designed to optimize electronic, steric, and pharmacokinetic properties. The cyclopropoxy group introduces conformational rigidity and moderate lipophilicity, which can enhance metabolic stability compared to bulkier or more flexible alkoxy groups . Chlorine and fluorine, as halogen substituents, contribute to electron-withdrawing effects, influencing reactivity and intermolecular interactions. Such compounds are of interest in medicinal chemistry, particularly in the development of kinase inhibitors or antiviral agents, where fine-tuning substituent positions is critical for target binding .

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

4-chloro-3-cyclopropyloxy-5-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-8-6(10)3-11-4-7(8)12-5-1-2-5/h3-5H,1-2H2

InChI Key

BVDYEBYIBBVZAO-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=CC(=C2Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-cyclopropoxy-5-fluoropyridine typically involves the nucleophilic substitution of a chlorine atom in a pyridine ring with a cyclopropoxy group. One common method is the reaction of 4-chloro-3-fluoropyridine with cyclopropanol in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-cyclopropoxy-5-fluoropyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: The major product is the N-oxide derivative.

    Reduction: The major product is the corresponding piperidine derivative.

Scientific Research Applications

4-Chloro-3-cyclopropoxy-5-fluoropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-3-cyclopropoxy-5-fluoropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Functional Groups Potential Applications
4-Chloro-3-cyclopropoxy-5-fluoropyridine Pyridine 4-Cl, 3-cyclopropoxy, 5-F Ether, halogens Drug intermediates, kinase inhibitors
4-Chloro-5-fluoro-2-methylpyridine Pyridine 4-Cl, 5-F, 2-CH₃ Methyl, halogens Agrochemicals, small-molecule probes
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine Pyrimidine 4-Cl, 5-F, 2-CH₂OCH₃ Ether, halogens Nucleotide analog synthesis
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine 2-Cl, 6-CH₃, 4-COOH Carboxylic acid, halogens Metal-chelating agents, APIs

Key Observations:

Core Heterocycle Differences :

  • Pyridine (one nitrogen) vs. pyrimidine (two nitrogens): Pyrimidines exhibit stronger electron-deficient character, enhancing reactivity in nucleophilic substitutions .
  • The target compound’s pyridine core may offer better metabolic stability compared to pyrimidines, which are prone to enzymatic degradation in some contexts .

Substituent Impact: Cyclopropoxy vs. Halogen Positioning: Chlorine at position 4 (pyridine) vs. position 2 (pyrimidine) alters electronic effects. In pyridines, 4-Cl directs electrophilic substitution to position 2 or 6, whereas in pyrimidines, 2-Cl deactivates the ring toward further substitution .

Functional Group Contributions :

  • The carboxylic acid group in 2-chloro-6-methylpyrimidine-4-carboxylic acid introduces acidity (pKa ~2–3), enabling salt formation for improved solubility, unlike the neutral ether linkage in the target compound .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

Property This compound 4-Chloro-5-fluoro-2-methylpyridine 2-Chloro-6-methylpyrimidine-4-carboxylic acid
LogP (Lipophilicity) ~2.5–3.0 (moderate) ~1.8–2.2 ~0.5–1.0 (due to -COOH)
Solubility (aq.) Low to moderate Moderate High (ionizable -COOH)
Metabolic Stability High (rigid cyclopropoxy) Moderate Low (reactive -COOH)

Rationale:

  • The cyclopropoxy group’s rigidity in the target compound likely reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life .

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